molecular formula C20H21F3N2O3 B2673175 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 1904071-54-0

1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2673175
CAS RN: 1904071-54-0
M. Wt: 394.394
InChI Key: UIOLMTGTCOKUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
BenchChem offers high-quality 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial and Antitubercular Activities : A series of pyrimidine-azetidinone analogues exhibited antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, suggesting potential applications in designing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Anticancer and Anti-inflammatory Applications

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives demonstrated anticancer activity against liver and breast cell lines, as well as inhibitory activity against the 5-lipoxygenase enzyme, indicating potential for development as cancer therapeutics and anti-inflammatory agents (Rahmouni et al., 2016).

Antidepressant and Nootropic Activities

  • Potential CNS Active Agents : Schiff’s bases and 2-azetidinone derivatives of isonocotinyl hydrazone were investigated for their antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton has potential as a CNS active agent for developing potent and safe therapeutic agents (Thomas et al., 2016).

Antioxidant Applications

  • Antioxidant Activities : Some new pyrimidine-azetidinone analogues synthesized from the condensation of aromatic amines showed potential antioxidant activities, which could be useful in designing further compounds with enhanced antioxidant properties (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

1,6-dimethyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-13-9-16(10-19(27)24(13)2)28-17-11-25(12-17)18(26)8-5-14-3-6-15(7-4-14)20(21,22)23/h3-4,6-7,9-10,17H,5,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLMTGTCOKUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

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